Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

tert-Butyl 4-nitrobenzylcarbamate structure
94838-58-1 structure
Product Name:tert-Butyl 4-nitrobenzylcarbamate
CAS番号:94838-58-1
MF:C12H16N2O4
メガワット:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803
Update Time:2024-10-25

tert-Butyl 4-nitrobenzylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-nitrobenzylcarbamate
    • TERT-BUTYL (4-NITROBENZYL)CARBAMATE
    • Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(4-nitrophenyl)methyl]carbamate
    • Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • (4-Nitrobenzyl)carbamic acid tert-butyl ester
    • 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
    • 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
    • tert-Butyl N-(4-nitrobenzyl)carbamate
    • tert-butyl 4-nitrobenylcarbamate
    • DB-266774
    • F31260
    • NXHDMOGWVRMCTL-UHFFFAOYSA-N
    • AC-29657
    • SY032055
    • N-Boc-4-nitrobenzylamine
    • EN300-141790
    • TERT-BUTYL(4-NITROBENZYL)CARBAMATE
    • DS-5967
    • AB49516
    • 4(t-butyloxycarbonylaminomethyl)nitrobenzene
    • 94838-58-1
    • tert-Butyl4-nitrobenzylcarbamate
    • (4-nitrobenzyl)carbamic acid t-butyl ester
    • MFCD09038178
    • (4-Nitro-benzyl)-carbamic acid tert-butyl ester
    • CS-0154393
    • (4-Nitrobenzyl)carbamic acid-tert-butyl ester
    • p-BocNHCH2C6H4NO2
    • N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
    • DTXSID20442509
    • SCHEMBL372131
    • N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
    • AKOS013101184
    • t-Butyl 4-nitrobenzylcarbamate
    • MDL: MFCD09038178
    • インチ: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
    • InChIKey: NXHDMOGWVRMCTL-UHFFFAOYSA-N
    • ほほえんだ: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 252.11100
  • どういたいしつりょう: 252.11100700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 84.2Ų

じっけんとくせい

  • ふってん: 408.8°C at 760 mmHg
  • PSA: 84.15000
  • LogP: 3.53360

tert-Butyl 4-nitrobenzylcarbamate セキュリティ情報

tert-Butyl 4-nitrobenzylcarbamate 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関コード:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

tert-Butyl 4-nitrobenzylcarbamate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019064184-5g
tert-Butyl (4-nitrobenzyl)carbamate
94838-58-1 95%
5g
$306.17 2023-08-31
Alichem
A019064184-10g
tert-Butyl (4-nitrobenzyl)carbamate
94838-58-1 95%
10g
$510.34 2023-08-31
Alichem
A019064184-25g
tert-Butyl (4-nitrobenzyl)carbamate
94838-58-1 95%
25g
$1000.11 2023-08-31
TRC
B815933-25mg
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1
25mg
$ 50.00 2022-06-06
TRC
B815933-50mg
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1
50mg
$ 65.00 2022-06-06
TRC
B815933-250mg
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1
250mg
$ 210.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38460-5g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95%
5g
¥521.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38460-10g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95%
10g
¥988.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38460-1g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95%
1g
¥150.0 2023-09-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY0658-25g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95%
25g
$650 2023-09-07

tert-Butyl 4-nitrobenzylcarbamate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
リファレンス
Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt
1.2 3 h, rt
リファレンス
Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ;  4.5 h, rt
リファレンス
Chemoselective conversion of azides to t-butyl carbamates and amines
Jung, Yeon Joo; Chang, Yu Mi; Lee, Ji Hee; Yoon, Cheol Min, Tetrahedron Letters, 2002, 43(48), 8735-8739

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Toluene ;  15 min, rt; 2 h, 60 °C; 16 h, rt
リファレンス
Novel diamine, polyamic acid therewith, and polyimide therefrom
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
Novel lipoic acid analogues that inhibit nitric oxide synthase
Harnett, Jeremiah J.; Auguet, Michel; Viossat, Isabelle; Dolo, Christine; Bigg, Dennis; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
リファレンス
Preparation of novel thioureas as modulators for vanilloid receptor (VR)
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, reflux
リファレンス
Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90
, China, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  3 h, rt
リファレンス
A facile synthesis of primary and secondary amines
Lankiewicz, L.; Roj, A.; Szymanska, A.; Wiczk, W., Polish Journal of Chemistry, 2004, 78(8), 1067-1072

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
リファレンス
Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects
Suh, Young-Ger; Lee, Yong-Sil; Min, Kyung-Hoon; Park, Ok-Hui; Seung, Ho-Sun; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  90 min, rt
リファレンス
Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes
Maier, Martin S.; Huell, Katharina; Reynders, Martin; Matsuura, Bryan S.; Leippe, Philipp; et al, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

合成方法 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
リファレンス
New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors
Famiglini, Valeria; La Regina, Giuseppe; Coluccia, Antonio; Pelliccia, Sveva; Brancale, Andrea; et al, European Journal of Medicinal Chemistry, 2014, 80, 101-111

合成方法 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, 0 °C
リファレンス
Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase
Goodyer, Claire L. M.; Chinje, Edwin C.; Jaffar, Mohammed; Stratford, Ian J.; Threadgill, Michael D., Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

合成方法 13

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
リファレンス
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; Yoshifuji, Shigeyuki; Nitta, Yoshihiro, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

合成方法 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ,  Water ;  22 h, 85 °C
リファレンス
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides
Molander, Gary A.; Shin, Inji, Organic Letters, 2011, 13(15), 3956-3959

合成方法 15

はんのうじょうけん
1.1 Solvents: Ethyl acetate ;  1 h, rt
1.2 Solvents: Toluene ;  heated; rt; rt → 0 °C; 2 h, 0 °C
リファレンス
Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor
Katayama, Seiji; Ae, Nobuyuki; Kodo, Toru; Masumoto, Shuji; Hourai, Shinji; et al, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

合成方法 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Ethanol ;  4 h, rt
リファレンス
Azobenzene-based chloride transporters with light-controllable activities
Choi, Ye Rin; Kim, Gyu Chan; Jeon, Hae-Geun; Park, Jinhong; Namkung, Wan; et al, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

合成方法 17

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases
, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
リファレンス
Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids
Mazzier, Daniela; Maran, Marco; Polo Perucchin, Omar; Crisma, Marco; Zerbetto, Mirco; et al, Macromolecules (Washington, 2014, 47(21), 7272-7283

合成方法 19

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 16 h, rt
リファレンス
Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists
, United States, , ,

合成方法 20

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol ,  Water ;  3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates
Molander, Gary A.; Shin, Inji, Organic Letters, 2013, 15(10), 2534-2537

tert-Butyl 4-nitrobenzylcarbamate Raw materials

tert-Butyl 4-nitrobenzylcarbamate Preparation Products

tert-Butyl 4-nitrobenzylcarbamate 関連文献

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd